1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-27(24,15-5-6-18-19(11-15)26-10-9-25-18)21-8-7-14(12-21)22-13-20-16-3-1-2-4-17(16)22/h1-6,11,13-14H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBNGIIJFSWYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.45 g/mol. The structure features a benzimidazole core linked to a pyrrolidine and a sulfonyl group attached to a dihydrobenzo[b][1,4]dioxin moiety.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₃S |
| Molecular Weight | 396.45 g/mol |
| Key Functional Groups | Benzimidazole, Pyrrolidine, Sulfonyl |
| CAS Number | Not specified in available data |
Anticancer Properties
Research indicates that compounds with similar structural motifs, particularly those containing benzimidazole and pyrrolidine rings, exhibit significant anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation.
- Inhibition of Protein Kinases : Compounds related to benzimidazole have been shown to inhibit various protein kinases, which are crucial in cancer progression. For instance, studies on related compounds demonstrated their ability to inhibit GSK-3α and GSK-3β, which are implicated in several cancer types .
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For example, a study highlighted that similar structures led to increased apoptosis in human lung cancer cells through the activation of intrinsic pathways .
Neuroprotective Effects
The compound's neuroprotective potential has also been explored. Dihydrobenzo[b][1,4]dioxin derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis:
- Mechanism of Action : These compounds may modulate oxidative stress pathways and enhance cellular antioxidant defenses .
Anti-inflammatory Activity
Research into related compounds suggests that they may possess anti-inflammatory properties. This activity is often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2:
- Clinical Implications : The anti-inflammatory effects can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study investigated the effects of a structurally similar compound on human breast cancer cells. The results indicated:
- Dosage : Treatment with varying concentrations (1 µM to 10 µM) over 48 hours.
- Outcome : Significant reduction in cell viability was observed at 10 µM, with an increase in apoptotic markers.
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress:
- Treatment Group : Mice treated with the compound showed improved cognitive function compared to controls.
- Biomarkers : Reduced levels of malondialdehyde (a marker of oxidative stress) were noted in treated animals.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzimidazole and dioxin moieties exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The sulfonamide group may enhance the compound's interaction with biological targets involved in cancer progression.
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The presence of the dioxin ring and the sulfonyl group may contribute to the inhibition of bacterial growth and biofilm formation. This makes it a candidate for further exploration in the development of new antibiotics.
Neuroprotective Effects
The pyrrolidine derivative has been studied for its neuroprotective effects. Research suggests that compounds with similar structural features can mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This property could be beneficial in treating conditions like Alzheimer's disease.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | The compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent activity. |
| Study 2 | Assess antimicrobial properties | Showed significant inhibition of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity. |
| Study 3 | Investigate neuroprotective effects | Demonstrated reduced cell death in neuronal cultures exposed to neurotoxic agents, highlighting its potential as a therapeutic agent for neurodegenerative diseases. |
Synthesis and Derivatives
The synthesis of 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole involves multi-step reactions that typically include:
- Formation of the benzimidazole core.
- Introduction of the pyrrolidine ring via nucleophilic substitution.
- Sulfonylation using appropriate sulfonyl chlorides.
- Dioxin incorporation through cyclization reactions.
Exploring derivatives of this compound could lead to enhanced biological activities or improved pharmacokinetic properties.
Chemical Reactions Analysis
Sulfonylation of Pyrrolidine Intermediate
The sulfonyl linkage is introduced via reaction of 2,3-dihydrobenzo[b] dioxin-6-sulfonyl chloride with a pyrrolidine derivative. This step typically employs:
-
Conditions : Dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) as a base.
-
Yield : Reported at 75–85% in analogous sulfonylation reactions .
Example Reaction :
Benzimidazole Formation
The benzimidazole ring is synthesized via condensation of o-phenylenediamine derivatives under acidic or oxidative conditions. Key methods include:
-
Phillips-Ladenburg Reaction : Condensation with aldehydes or ketones in HCl/ethanol .
-
Microwave-Assisted Synthesis : Reduced reaction time (15–30 min) and improved yields (up to 92%) .
Example Reaction :
Coupling of Subunits
The final step involves coupling the sulfonated pyrrolidine with the benzimidazole core. Common strategies:
-
Nucleophilic Substitution : Using a brominated benzimidazole and sulfonated pyrrolidine in DMF with K
CO . -
Buchwald-Hartwig Amination : Pd-catalyzed cross-coupling for C–N bond formation .
Reaction Optimization Data
Sulfonate Group Modifications
-
Hydrolysis : Acidic or basic hydrolysis of the sulfonate ester to sulfonic acid (rarely employed due to instability) .
-
Nucleophilic Displacement : Reaction with amines or thiols to form sulfonamides/sulfonyl sulfides .
Benzimidazole N-Alkylation
Stability and Reactivity Insights
-
pH Sensitivity : Stable in neutral conditions but prone to hydrolysis under strong acids/bases .
-
Thermal Stability : Decomposes above 250°C without melting .
-
Photoreactivity : Benzo[d]imidazole moiety shows moderate UV-induced ring-opening .
Challenges and Limitations
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives reported in the literature, focusing on synthesis, physicochemical properties, and functional performance.
Key Observations :
- The target compound’s sulfonyl-pyrrolidinyl bridge distinguishes it from derivatives like DDFDI (furan-linked) or CDDPI (carbazole-linked). This group may enhance stability but complicate synthesis .
- Synthetic accessibility varies widely: DDFDI’s one-pot synthesis is straightforward (score 3–4), while CDDPI and SDBPI require specialized catalysts/purification (score 6–8) .
Physicochemical and Functional Properties
Key Observations :
- The target compound’s predicted LogP (~3.2) suggests better solubility than DDFDI (LogP 5.8) or CDDPI (LogP 7.1), making it more drug-like .
- OLED-focused derivatives (e.g., CDDPI, DBDPA) exhibit high EQE (>15%) but poor compliance with drug-likeness criteria due to high molecular weight and LogP .
Optoelectronic Performance :
- CDDPI -based OLEDs achieve luminance >59,000 cd/m² and EQE ~19%, outperforming DBDPA due to enhanced carrier mobility from carbazole substituents . The target compound’s sulfonyl group could disrupt π-conjugation, limiting its utility in OLEDs unless functionalized with emissive auxochromes.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole?
Answer:
The synthesis typically involves sequential sulfonylation and coupling reactions. Key steps include:
- Sulfonylation : React 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride with pyrrolidin-3-amine under basic conditions (e.g., triethylamine or pyridine) in anhydrous DMF at 0–5°C to form the sulfonamide intermediate .
- Benzimidazole Coupling : Use microwave-assisted synthesis or reflux conditions (e.g., in toluene with catalytic p-toluenesulfonic acid) to cyclize the intermediate with o-phenylenediamine derivatives, ensuring regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended for isolating the final compound .
Basic: How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
Answer:
Validate the structure via:
- NMR : Analyze , , and 2D spectra (COSY, HSQC) to confirm sulfonyl-pyrrolidine connectivity and benzimidazole ring formation. Look for deshielded protons near sulfonyl groups (δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H] ≈ 440–450 Da) .
- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and adjacent aromatic rings) .
Basic: What preliminary biological assays are recommended to screen its pharmacological potential?
Answer:
Initial screening should include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to reference drugs like ciprofloxacin .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC values, ensuring selectivity over normal cells .
- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates to identify binding affinity (K) .
Advanced: How can density functional theory (DFT) and wavefunction analysis elucidate its electronic properties and reactivity?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
- Multiwfn Analysis : Use Multiwfn to visualize electron localization function (ELF) and bond order analysis, identifying charge transfer between the sulfonyl group and benzimidazole ring .
- Excited-State Dynamics : Time-dependent DFT (TD-DFT) to predict absorption/emission spectra, correlating with experimental UV-Vis data for OLED or sensor applications .
Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?
Answer:
Address discrepancies via:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability in inoculum size and incubation conditions .
- Dose-Response Validation : Perform parallel assays with positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (ANOVA with post-hoc Tukey tests) .
- Structural Analog Comparison : Synthesize and test derivatives (e.g., replacing dihydrodioxin with furan) to isolate structure-activity relationships (SAR) .
Advanced: What methodologies enable mechanistic studies of its interaction with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., with GROMACS) using homology models of target enzymes (e.g., DNA gyrase) to identify key binding residues .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k, k) to quantify affinity for targets like kinases or GPCRs .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .
Advanced: How can researchers design derivatives to enhance solubility without compromising activity?
Answer:
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the sulfonyl moiety, improving aqueous solubility while maintaining stability in plasma .
- Co-crystallization : Screen with co-formers (e.g., cyclodextrins) to enhance bioavailability via supramolecular interactions .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC values, guiding substituent selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
